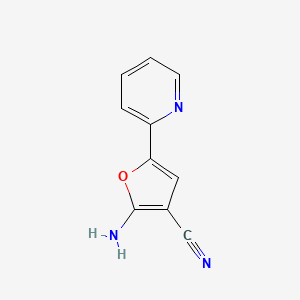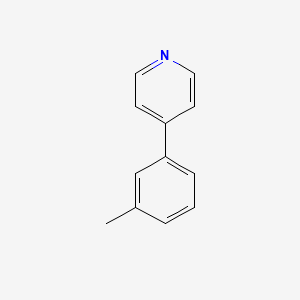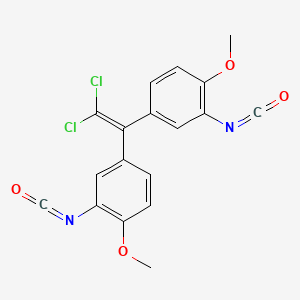![molecular formula C21H17N B14170831 [2-(7-Phenylhepta-1,6-diyn-1-yl)phenyl]acetonitrile CAS No. 927675-22-7](/img/structure/B14170831.png)
[2-(7-Phenylhepta-1,6-diyn-1-yl)phenyl]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(7-Phenylhepta-1,6-diyn-1-yl)phenyl]acetonitrile is an organic compound characterized by its unique structure, which includes a phenyl group attached to a hepta-1,6-diyn-1-yl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(7-Phenylhepta-1,6-diyn-1-yl)phenyl]acetonitrile typically involves the reaction of a phenylacetylene derivative with a suitable nitrile compound. One common method includes the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the desired product under mild conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(7-Phenylhepta-1,6-diyn-1-yl)phenyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
Oxidation: Formation of phenylacetic acid or benzophenone derivatives.
Reduction: Production of primary amines.
Substitution: Formation of halogenated or aminated derivatives.
Applications De Recherche Scientifique
[2-(7-Phenylhepta-1,6-diyn-1-yl)phenyl]acetonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of [2-(7-Phenylhepta-1,6-diyn-1-yl)phenyl]acetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-7-Phenyl-2-heptene-4,6-diyn-1-ol: A structurally related compound with similar chemical properties.
Phenylacetylene: Shares the phenylacetylene moiety but lacks the nitrile group.
Benzonitrile: Contains the nitrile group but lacks the extended alkyne chain.
Uniqueness
[2-(7-Phenylhepta-1,6-diyn-1-yl)phenyl]acetonitrile is unique due to its combination of a phenylacetylene moiety with a nitrile group, which imparts distinct chemical reactivity and potential biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
927675-22-7 |
|---|---|
Formule moléculaire |
C21H17N |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
2-[2-(7-phenylhepta-1,6-diynyl)phenyl]acetonitrile |
InChI |
InChI=1S/C21H17N/c22-18-17-21-16-10-9-15-20(21)14-8-3-1-2-5-11-19-12-6-4-7-13-19/h4,6-7,9-10,12-13,15-16H,1-3,17H2 |
Clé InChI |
ZMMDXUCWAMBVTI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CCCCC#CC2=CC=CC=C2CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 7,7-dimethyl-2-(prop-2-enylcarbamothioylamino)-5,8-dihydropyrano[4,3-b]pyridine-3-carboxylate](/img/structure/B14170751.png)



![5,6-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol](/img/structure/B14170782.png)
![Benzo[rst]pentaphene-5,8-diyl diacetate](/img/structure/B14170784.png)




![N-{2-[2-(Dodecyloxy)ethoxy]ethoxy}-N-methylmethanamine](/img/structure/B14170812.png)
![9-Methyl-3,6-bis[2-(pyridin-4-YL)ethenyl]-9H-carbazole](/img/structure/B14170817.png)

![1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-nitro-](/img/structure/B14170826.png)
